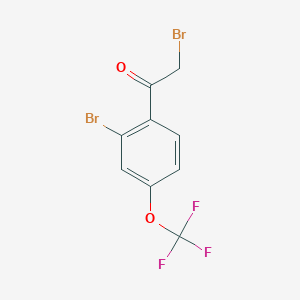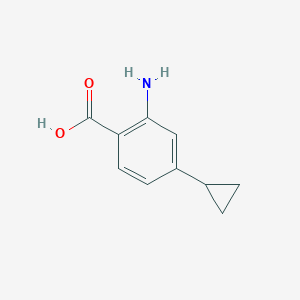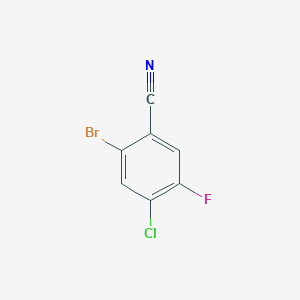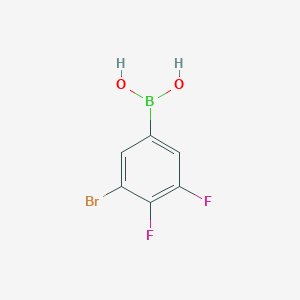
3-Bromo-4,5-difluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-difluorobenzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a boronic acid functional group. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,4-difluorophenylboronic acid with a brominating agent under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the bromination process.
Industrial Production Methods
Industrial production of 3-Bromo-4,5-difluorobenzeneboronic acid may involve large-scale bromination and fluorination processes followed by purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form biaryl compounds by reacting with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Brominating Agents: Such as N-bromosuccinimide (NBS) for introducing bromine atoms.
Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Bromo-4,5-difluorobenzeneboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzeneboronic acid in chemical reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic Acid: Lacks the bromine atom but has similar reactivity in coupling reactions.
3-Bromo-5-fluorophenylboronic Acid: Similar structure with a different fluorine substitution pattern.
4-Fluorophenylboronic Acid: Contains only one fluorine atom and lacks the bromine atom.
Uniqueness
3-Bromo-4,5-difluorobenzeneboronic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can enhance its reactivity and selectivity in various chemical reactions. The combination of these halogens with the boronic acid group makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(3-bromo-4,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOPZNDZAMTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
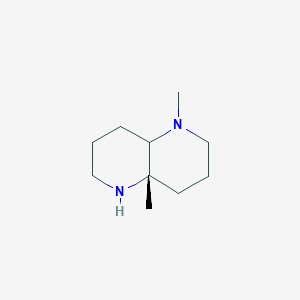
![3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B8143525.png)
![2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine](/img/structure/B8143532.png)
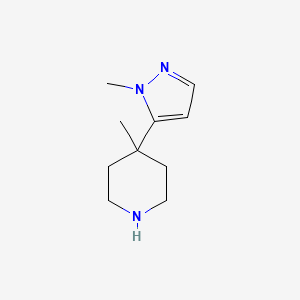
![5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B8143550.png)

![(1S,2R,6S,7R)-4-(6-hydroxyhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8143556.png)
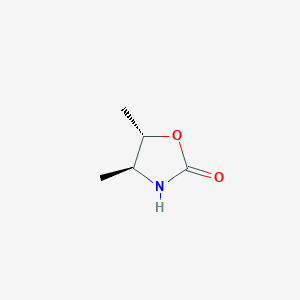
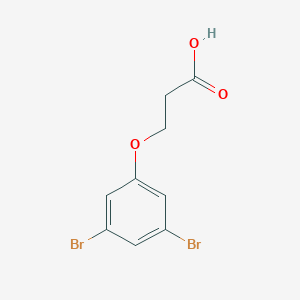
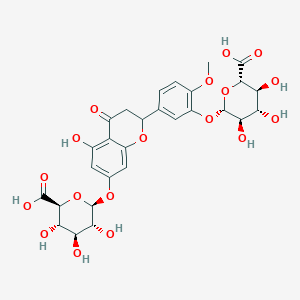
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3,4-dione](/img/structure/B8143573.png)
